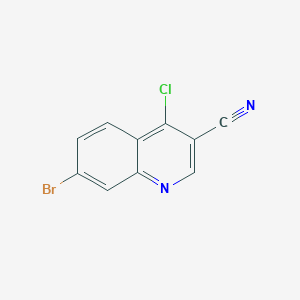

7-Bromo-4-chloroquinoline-3-carbonitrile

Descripción general

Descripción

7-Bromo-4-chloroquinoline-3-carbonitrile (7BCQ) is a compound with the molecular formula C10H4BrClN2 . It has been shown to have potent cytotoxic activity against colon tumor cells . 7BCQ is an alkylating agent that inhibits the enzymatic activity of DNA topoisomerase II and protein tyrosine kinases .

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloroquinoline-3-carbonitrile is represented by the InChI code1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H . This indicates the presence of bromine, chlorine, and nitrile groups in the quinoline ring. Physical And Chemical Properties Analysis

7-Bromo-4-chloroquinoline-3-carbonitrile is a solid compound with a molecular weight of 267.51 g/mol . It has a boiling point of 401.9±40.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: 7-Bromo-4-chloroquinoline-3-carbonitrile is used as a scaffold to develop bioactive molecules with anticancer, antimalarial, and antimicrobial properties . It’s used in the synthesis of novel 7-chloroquinoline derivatives .

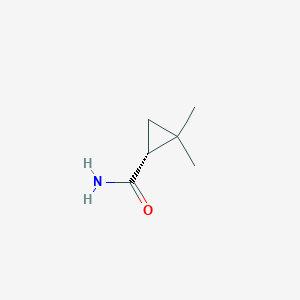

- Methods of Application: The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .

- Results: The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Some compounds showed good activity against these bacteria . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed strong antioxidant activity .

Use in Disease Models

- Scientific Field: Pharmacology

- Application Summary: 7-bromo-4-chloro-3-nitroquinoline is used as an important synthetic material in the process of using mPGES-1 knockout mice as models of various diseases .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The symptoms of diseases such as collagen-induced arthritis, pain hypersensitivity, and neuropathic pain were significantly relieved by suppression of PGE2 production .

NLRP3 Modulators

- Scientific Field: Pharmacology

- Application Summary: 7-Bromo-4-chloro-3-nitroquinoline is used in the preparation of NLRP3 modulators, which play a pivotal role in combating proliferative disorders, notably cancer .

- Methods of Application: The preparation of example compound II, derived from 7-Bromo-4-chloro-3-nitroquinoline, involves a multistep procedure .

- Results: Compound II was subject to evaluation for its NLRP3 modulatory activity, revealing an EC50 value of 10μM . This assessment underscores the efficacy and potential therapeutic significance of compounds derived from 7-Bromo-4-chloro-3-nitroquinoline in the modulation of NLRP3 .

Sodium Channel Inhibitors

- Scientific Field: Neuropharmacology

- Application Summary: Bicyclic sulfonamide compounds derived from 7-Bromo-4-chloro-3-nitroquinoline serve as potent inhibitors of voltage-gated sodium channels, specifically Nav1.7 . These compounds hold significant promise in the treatment of various disorders associated with sodium channel dysregulation, particularly pain disorders .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: Bicyclic sulfonamide compounds, along with their pharmaceutically acceptable salts, demonstrate remarkable efficacy in inhibiting sodium channels, which play a crucial role in the transmission of pain signals .

Immunoconjugate Derivatives

- Scientific Field: Immunopharmacology

- Application Summary: 7-Bromo-4-chloro-3-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives . These derivatives are used in the preparation of immunoconjugate derivatives for use as HER2 modulators .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized compounds showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .

TNF-α Inhibitors

- Scientific Field: Immunopharmacology

- Application Summary: 7-Bromo-4-chloro-3-nitroquinoline is synthesized to produce derivatives with inhibitory effects on TNF-α . This highlights its importance in therapeutic development for various pharmaceutical applications .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized compounds showed promising prospects in the treatment of proliferative disorders, notably cancer .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

7-bromo-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBDBTCUQDTNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634131 | |

| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloroquinoline-3-carbonitrile | |

CAS RN |

364793-57-7 | |

| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)

![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)